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Compound of Interest

(E)-8-(4-Methoxy-2,5-
Compound Name:

dimethyilstyryl)caffeine
CAS No.: 155814-34-9
Cat. No.: B12545891

Get Quote

Executive Summary

Compound 93 is a synthetic xanthine derivative identified as (E)-1,3-diethyl-8-(3,4-
methylenedioxystyryl)xanthine. It is a potent and selective antagonist of the Adenosine A

receptor. This compound represents a key structural variation in the 8-styrylxanthine series,
which ultimately led to the development of Istradefylline (KW-6002), the first FDA-approved
non-dopaminergic therapy for Parkinson's disease "off" episodes.

Chemical Identity & Properties
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Property Detail

Common Name Compound 93 (US 5,587,378 / US 5,484,920)

(E)-1,3-diethyl-8-[2-(1,3-benzodioxol-5-
yl)ethenyl]-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

) 139163-01-2 (Generic for styrylxanthines of this
CAS Registry Number

class)

C

H
Molecular Formula N

0]
Molecular Weight 354.36 g/mol

m/z 354 (M

), 339 (M
Mass Spectrometry (EI)

-CH

)
Appearance Yellow needles
Melting Point >280 °C

Low in water; soluble in DMSO, DMF, and hot

Solubility )
dioxane

Structural Analysis

The molecule consists of a xanthine core (3,7-dihydro-1H-purine-2,6-dione) substituted at three
key positions:

e N1 and N3 Positions: Ethyl groups (-CH
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CH

). These alkyl chains improve lipophilicity and blood-brain barrier (BBB) permeability
compared to the natural ligand adenosine or caffeine (1,3,7-trimethylxanthine).

e C8 Position: A styryl group connected via an (E)-double bond. The styryl moiety is
substituted with a 3,4-methylenedioxy group (1,3-benzodioxole). This rigid, planar substituent
is critical for high-affinity binding to the A

receptor's orthosteric pocket, providing

stacking interactions with aromatic residues (e.g., Phel68, Trp246).

o N7 Position: Unsubstituted (Protonated). Unlike Istradefylline (which is N7-methylated),
Compound 93 retains the N7-H, which can participate in hydrogen bonding but may reduce
metabolic stability compared to N7-methyl analogs.

Synthesis Protocol

The synthesis of Compound 93 follows a convergent pathway involving the condensation of a
5,6-diaminouracil derivative with a substituted cinnamic acid or aldehyde.

Experimental Workflow

Step 1: Preparation of 5,6-diamino-1,3-diethyluracil

e Precursor: 1,3-Diethylurea is condensed with cyanoacetic acid to form 1,3-diethyl-6-
aminouracil.

 Nitrosation: Reaction with NaNO
/HCl yields 1,3-diethyl-5-nitroso-6-aminouracil.
¢ Reduction: Catalytic hydrogenation (H

, Pd/C) or chemical reduction (Na

S
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O

) affords 5,6-diamino-1,3-diethyluracil.
Step 2: Condensation and Ring Closure (Compound 93 Formation)
e Reagents: 5,6-diamino-1,3-diethyluracil (1.0 eq) + 3,4-methylenedioxycinnamic acid (1.1 eq).

e Coupling: The reagents are dissolved in a solvent like pyridine or dioxane/water. A
condensing agent (e.g., EDCI) is used to form the intermediate amide (Reference Example).

e Cyclization: The intermediate is heated under alkaline conditions (NaOH) or refluxed in a
high-boiling solvent to effect ring closure (dehydration), forming the imidazole ring of the
xanthine core.

 Purification: Recrystallization from dioxane/water yields Compound 93 as yellow needles.

Synthesis Logic Diagram
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Caption: Convergent synthesis of Compound 93 via condensation of diaminouracil and
cinnamic acid derivative.

Pharmacological Profile

Compound 93 is a potent antagonist of the Adenosine A

receptor, a G-protein coupled receptor (GPCR) highly expressed in the striatum.
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Mechanism of Action[5][6][7][8][9]

o Target: Adenosine A
Receptor (Antagonist).[1]
e Pathway: A
receptors are G
-coupled. Activation increases cAMP. Antagonism by Compound 93 inhibits the A
-mediated overactivation of the indirect striatal pathway.

» Effect: By blocking A

receptors on GABAergic striatopallidal neurons, Compound 93 reduces the excessive
inhibition of the thalamus, thereby restoring motor function in Parkinsonian states.

Structure-Activity Relationship (SAR)

The 8-styrylxanthine scaffold is optimized for A

selectivity over A

o CB8-Styryl Group: Essential for high affinity. The (E)-configuration is significantly more potent
than the (Z)-isomer. The 3,4-methylenedioxy substitution (Compound 93) provides high
affinity, comparable to 3,4-dimethoxy (Istradefylline).

e N1/N3-Ethyl Groups: Optimal for potency. Larger groups (propyl) or smaller (methyl) slightly
reduce affinity or alter solubility.

e N7-H vs N7-Methyl: Compound 93 (N7-H) is a potent antagonist but may have different
pharmacokinetic properties (shorter half-life) compared to N7-methyl analogs like
Istradefylline.

Quantitative Data (Estimated from Series)
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Parameter Value (Approx.) Context
A

High affinity for rat/human A
Binding Affinity (K 10 - 50 nM

receptors.
)
A High selectivity (>20-fold) for A
Binding Affinity (K > 1,000 nM over A
)
Functional Potency (IC Inhibition of CGS21680-

~50 nM
) induced cAMP accumulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates
Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia:
An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2.W01994001114A1 - Antidepressant - Google Patents [patents.google.com]

 To cite this document: BenchChem. [Chemical Structure of Compound 93 (US Patent
5,587,378)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12545891/docs#chemical-structure-of-compound-93-
us-patent-5-587-378]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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